6-Benzyl-1-methylazecan-5-ol
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Overview
Description
6-Benzyl-1-methylazecan-5-ol is an organic compound that belongs to the class of azecanes, which are seven-membered nitrogen-containing heterocycles This compound features a benzyl group attached to the nitrogen atom and a hydroxyl group on the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-methylazecan-5-ol can be achieved through several methods. One common approach involves the reaction of 1-methylazepane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of 1-methylazepane attacks the benzyl chloride, resulting in the formation of the benzylated product. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-methylazecan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide, and other nucleophiles or electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azecanes.
Scientific Research Applications
6-Benzyl-1-methylazecan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-methylazecan-5-ol involves its interaction with specific molecular targets. The benzyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Similar structure but with a six-membered ring.
Benzylamine: Lacks the azecane ring but contains the benzyl group.
1-Methylazepane: Lacks the benzyl group but has the azecane ring.
Uniqueness
6-Benzyl-1-methylazecan-5-ol is unique due to the presence of both the benzyl group and the hydroxyl group on the azecane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61546-83-6 |
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Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
6-benzyl-1-methylazecan-5-ol |
InChI |
InChI=1S/C17H27NO/c1-18-12-6-5-10-16(17(19)11-7-13-18)14-15-8-3-2-4-9-15/h2-4,8-9,16-17,19H,5-7,10-14H2,1H3 |
InChI Key |
HJOQEHKMHJKHCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC(C(CCC1)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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